5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is a heterocyclic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including chemistry and materials science. The compound’s structure consists of a nine-membered ring with four nitrogen atoms, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable dicarbonyl compound, followed by cyclization in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, hydroxyl groups; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-TRIAZABICYCLO[3.3.0]OCTANE: Another bicyclic compound with similar nitrogen-containing rings.
2,5,7,9-TETRAAZABICYCLO[4.3.0]NONANE: Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
2,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications.
Properties
CAS No. |
69141-85-1 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-3-8-6(2)11-4-9-10-7(5)11/h3-4H,1-2H3 |
InChI Key |
LVHOTFUNLPCHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N2C1=NN=C2)C |
Origin of Product |
United States |
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